6,7-二苯基喹啉

描述

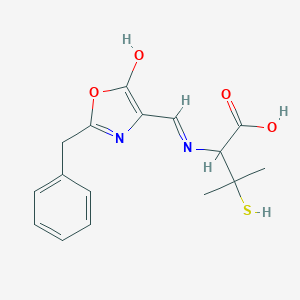

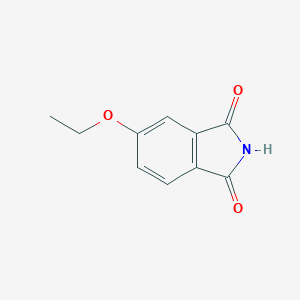

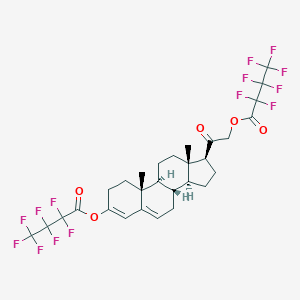

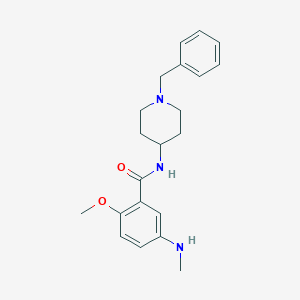

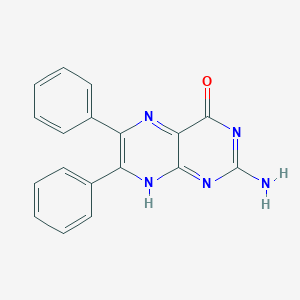

6,7-Diphenylpterin is a compound that has been studied for its potential use in targeting photooxidative damage to DNA. It has been specifically investigated for its ability to induce oxidative damage in single-stranded DNA representing the bcr-abl chimeric gene, which is implicated in the pathogenesis of chronic myeloid leukemia (CML) .

Synthesis Analysis

The synthesis of 6,7-diphenylpterin derivatives has been explored for the preparation of oligonucleotide conjugates. These conjugates are designed to target photooxidative damage to DNA sequences associated with CML. The synthesis involves the preparation of 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone from 5-amino-7-methylthiofurazano[3,4-d]pyrimidine via an unusual cation incorporating a rare pyrimido[6,1-b][1,3]oxazine ring system. This intermediate is then used to prepare oligodeoxynucleotide-5'-linked-(6,7-diphenylpterin) conjugates using phosphoramidite methodology .

Molecular Structure Analysis

The molecular structure of 6,7-diphenylpterin derivatives has been characterized using various techniques such as NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography has been employed to investigate the molecular configuration of related compounds, revealing details such as the absence of classical hydrogen bonding and the presence of weak C–H…O contacts .

Chemical Reactions Analysis

Upon excitation with near UV light, 6,7-diphenylpterin conjugates can cause oxidative damage at guanine bases in single-stranded DNA. This leads to alkali-labile sites that can be monitored by polyacrylamide gel electrophoresis. The extent and specificity of the cleavage depend on the structure of the conjugate and the linker length between the oligonucleotide and the pterin moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-diphenylpterin derivatives are influenced by their molecular structure. For instance, the presence of substituents such as pyrene can lead to π-π interactions, as observed in the crystal packing of related compounds. These interactions, along with the molecular configuration, can affect the photophysical properties, such as UV-vis absorption and fluorescence emission, which are important for their function as photosensitizers .

科学研究应用

1. 酶活性调节

6,7-二苯基喹啉及其类似物已被研究其对酶活性的影响。例如,化合物如6-四氢生物蝶啶和6,7-二甲基四氢生物蝶啶已被证明影响酪氨酸酶的单酚酶和二酚酶活性。这些还原剂通过将反应产物o-醌还原为o-二酚,影响酶对单酚底物的作用(García Molina et al., 2007)。

2. 分子工程和微结构形成

二苯基丙氨酸及其类似物,包括二苯基喹啉化合物,在有机超分子化学中具有重要意义。它们形成具有机械、光学、压电和半导体特性的有序组装体。这些结构在能量存储、生物传感、光发射、药物传递、人工光合作用和化学推进等方面具有应用(Pellach et al., 2016)。

3. DNA相互作用和光聚合

已合成了用于寡核苷酸共轭物的6,7-二苯基喹啉衍生物,针对DNA中代表特定基因的光氧化损伤,如慢性髓样白血病中涉及的bcr-abl嵌合基因(Crean et al., 2004)。此外,已研究了2-氨基-4,6-二苯基吡啶-3-碳腈衍生物作为用于监测各种单体中光聚合过程的荧光分子传感器(Ortyl et al., 2019)。

4. 荧光pH传感器

设计了新的喹啉衍生物,包括6,7-二苯基-2-吗啉基喹啉,用于在生理pH附近进行pH-荧光传感。这些衍生物表现出可见的开启发射信号,并适用于细胞内pH测量(Saleh et al., 2012)。

5. 细胞代谢和生物降解研究

类似三苯基锡这样的化合物的生物降解涉及其与Stenotrophomonas maltophilia等微生物的相互作用。这个过程涉及生物吸附和降解,产生类似二苯基锡和单苯基锡的化合物,影响细胞代谢(Gao et al., 2014)。

6. 药物相互作用和抗癌活性

与二苯基喹啉相关的化合物二苯基二硒化物的研究显示其作为抗氧化剂和抗肿瘤剂的潜力。已发现它能够保护某些癌细胞免受药物如他莫昔芬诱导的氧化DNA损伤(Melo et al., 2013)。

7. 蛋白质相互作用和细胞网络

二苯基化合物还被用于像相互作用蛋白数据库(DIP)这样的数据库中,记录实验确定的蛋白质相互作用。这对于研究蛋白质相互作用的细胞网络至关重要(Xenarios et al., 2002)。

属性

IUPAC Name |

2-amino-6,7-diphenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLLFFNWQPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418267 | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diphenylpterin | |

CAS RN |

17376-91-9 | |

| Record name | 6,7-Diphenylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。